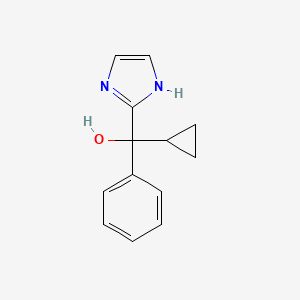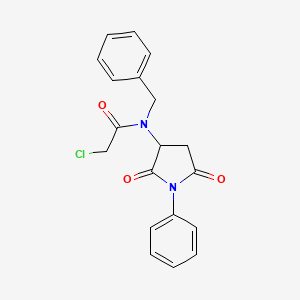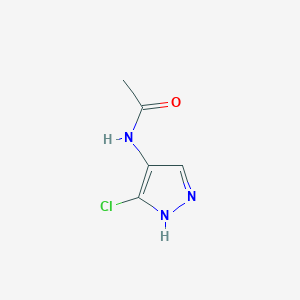
cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol
Descripción general
Descripción
“Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol” is a chemical compound with the empirical formula C7H11ClN2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular weight of “cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol” is 174.63 . The SMILES string representation of the molecule is Cl.OCc1nccn1C2CC2 .Physical And Chemical Properties Analysis
“Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol” is a solid . It is sparingly soluble in water but soluble in organic solvents such as ethanol, methanol, chloroform, and dichloromethane.Aplicaciones Científicas De Investigación
Antimicrobial Agents
Imidazole derivatives are known for their antimicrobial properties. Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol could be investigated for its efficacy against various bacterial and fungal pathogens. Its structure suggests potential activity by interfering with microbial cell wall synthesis or disrupting protein function within the pathogen .
Anticancer Therapeutics
The imidazole ring is a common feature in many anticancer drugs. This compound could be explored for its ability to inhibit cancer cell growth, possibly through the disruption of DNA replication or repair mechanisms in cancerous cells. Research could focus on specific cancer types where imidazole compounds have shown promise .
Anti-inflammatory Applications
Imidazole derivatives have been reported to exhibit anti-inflammatory effects. Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol might be used to develop new anti-inflammatory medications, potentially acting on inflammatory pathways such as cyclooxygenase or lipoxygenase .
Antiviral Research
Given the broad range of biological activities of imidazole derivatives, this compound could be part of antiviral drug development. It might interact with viral enzymes or proteins, thereby inhibiting viral replication. Studies could target viruses that are currently a global health concern .
Neurological Disorders
Imidazole rings are found in compounds that affect the central nervous system. This derivative could be researched for its potential effects on neurotransmitter systems, which might make it useful in treating conditions like depression, anxiety, or epilepsy .
Cardiovascular Drug Development
The structural features of cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol suggest potential applications in cardiovascular drug research. It could be studied for its effects on blood pressure regulation or cardiac rhythm management, possibly by modulating ion channels or receptors in the cardiovascular system .
Antidiabetic Agents
Some imidazole derivatives have shown activity in lowering blood glucose levels. This compound could be investigated for its potential as an antidiabetic agent, perhaps by influencing insulin release or insulin receptor sensitivity .
Gastrointestinal Treatments
Imidazole compounds like omeprazole are used in treating gastrointestinal disorders. Cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol could be explored for its ability to regulate acid secretion or protect the gastric lining, which could make it beneficial for conditions like GERD or peptic ulcers .
Safety and Hazards
Direcciones Futuras
Imidazole derivatives, including “cyclopropyl(1H-imidazol-2-yl)(phenyl)methanol”, have been recognized for their broad range of chemical and biological properties, making them important synthons in the development of new drugs . Future research may focus on exploring their potential applications in various fields, such as medicine and materials science.
Mecanismo De Acción
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to different biological activities .
Biochemical Pathways
Imidazole derivatives are known to influence a wide range of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Propiedades
IUPAC Name |
cyclopropyl-(1H-imidazol-2-yl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-13(11-6-7-11,12-14-8-9-15-12)10-4-2-1-3-5-10/h1-5,8-9,11,16H,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZJBIGOXCBDLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=C2)(C3=NC=CN3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(2,2,3,3-Tetrafluoropropoxy)ethoxy]ethan-1-ol](/img/structure/B1458589.png)

![4-[4-Methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine](/img/structure/B1458591.png)
![1-[(2,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1458592.png)
![N-Benzyl-2-chloro-N-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]acetamide](/img/structure/B1458593.png)
![5-ethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10(2H)-one](/img/structure/B1458595.png)





